10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide
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Overview
Description
10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide is a heterocyclic compound with a unique structure that combines elements of pyridine and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylhydrazine hydrochloride with a suitable ketone in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, in an alcoholic medium . The reaction mixture is then heated to facilitate cyclization, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen or sulfur atoms in the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . Molecular docking studies have revealed its binding orientations in the active sites of these enzymes, providing insights into its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity and similar structural features.
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide stands out due to its unique combination of pyridine and benzothiazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
35327-72-1 |
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Molecular Formula |
C12H16BrNS |
Molecular Weight |
286.23 g/mol |
IUPAC Name |
10-methyl-2,3,4,4a-tetrahydro-1H-pyrido[2,1-b][1,3]benzothiazol-10-ium;bromide |
InChI |
InChI=1S/C12H16NS.BrH/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13;/h2-3,6-7,12H,4-5,8-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
SXQZOPFITHHPBN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCCCC1SC3=CC=CC=C23.[Br-] |
Origin of Product |
United States |
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